Egtftsdvssylegqaakefiawlvkgr
Description
Overview of Glucagon-Like Peptide-1 (GLP-1) and its Physiologically Relevant Metabolites
Glucagon-Like Peptide-1 (GLP-1) is a peptide hormone produced in the L-cells of the intestine and certain neurons in the brainstem following food consumption. wikipedia.org It is a member of the incretin (B1656795) family, a group of metabolic hormones that decrease blood glucose levels. wikipedia.org GLP-1 exerts its effects by enhancing insulin (B600854) secretion in a glucose-dependent manner, suppressing the release of glucagon (B607659), slowing gastric emptying, and promoting satiety. wikipedia.orgnih.gov These actions collectively contribute to the regulation of blood sugar. jpt.com
The initial, full-length product of proglucagon processing is GLP-1 (1-37). wikipedia.org This precursor undergoes cleavage to form the two primary biologically active forms: GLP-1 (7-36) amide and GLP-1 (7-37). wikipedia.org These active forms, however, have a very short half-life in circulation, estimated to be only about two minutes. wikipedia.orgresearchgate.net
The rapid degradation of active GLP-1 is primarily due to the enzyme dipeptidyl peptidase-4 (DPP-4). wikipedia.org DPP-4 is widely expressed in various tissues and cleaves the two N-terminal amino acids from GLP-1 (7-36) amide and GLP-1 (7-37). wikipedia.orgtocris.com This enzymatic action results in the formation of the major metabolite, GLP-1 (9-36) amide, which constitutes 60-80% of the total GLP-1 in circulation. wikipedia.org Another enzyme, neutral endopeptidase 24.11 (NEP 24.11), also contributes to GLP-1 degradation. wikipedia.org Due to this rapid breakdown, only about 10-15% of the initially secreted GLP-1 reaches the systemic circulation in its active form. wikipedia.org
Further metabolism of GLP-1 (9-36) amide can occur, leading to even smaller peptide fragments, such as GLP-1 (28-36) amide, which has also been studied for potential biological activity. frontiersin.orgglucagon.com
Table 1: Key GLP-1 Forms and Metabolites
| Peptide Name | Amino Acid Sequence | Key Characteristics |
|---|---|---|
| GLP-1 (7-36) amide | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR-NH2 | Primary active, insulinotropic form. wikipedia.org |
| GLP-1 (9-36) amide | This compound-NH2 | Major circulating metabolite, product of DPP-4 cleavage. wikipedia.orgtocris.com |
| GLP-1 (28-36) amide | AWLVKGR-NH2 | A smaller C-terminal fragment of GLP-1. frontiersin.orgglucagon.com |
Historical Context and Evolution of Research on Glucagon-Like Peptide-1 (9-36) Amide
The story of GLP-1 (9-36) amide is one of evolving scientific understanding, moving from a simple degradation product to a recognized bioactive peptide.
Early 1980s: Following the cloning of the proglucagon gene, the existence of GLP-1 was predicted. pnas.org Initial studies focused on identifying the biologically active forms responsible for the incretin effect.
1986-1987: The truncated forms, GLP-1 (7-37) and GLP-1 (7-36) amide, were identified as the potent insulin-stimulating peptides. pnas.org
1995-1996: Research identified GLP-1 (9-36) amide as the major circulating metabolite of GLP-1 (7-36) amide following its degradation by DPP-4. tocris.com A 1996 study in dogs established it as a major metabolite and demonstrated its antagonistic action at the pancreatic GLP-1 receptor, which solidified the view of it being an "inactive" metabolite in terms of insulin secretion. nih.gov
Early 2000s: The paradigm began to shift as studies in animal models suggested that GLP-1 (9-36) amide had biological effects of its own. A 2002 study in anesthetized pigs showed it could reduce blood glucose through a mechanism that did not involve insulin secretion. glucagon.com
Mid-2000s to Present: A surge of research has further detailed the independent actions of GLP-1 (9-36) amide. Studies have explored its effects on hepatic glucose output, cardiovascular function, and glucagon secretion. nih.govglucagon.comnih.gov Research has also begun to uncover that its effects may be mediated by a yet-unidentified receptor or through promiscuous activation of other receptors, such as the glucagon receptor. biorxiv.orge-dmj.org This ongoing research continues to redefine the physiological role of the GLP-1 system, highlighting the importance of its metabolites.
This historical progression illustrates a common theme in endocrinology, where molecules once thought to be mere byproducts are later found to have important regulatory functions, adding new layers of complexity to our understanding of physiological control.
Properties
Molecular Formula |
C140H214N36O43 |
|---|---|
Molecular Weight |
3089.4 g/mol |
IUPAC Name |
4-amino-5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148) |
InChI Key |
WPNGPBPCQMDAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Peptide Biosynthesis and Metabolic Processing of Glucagon Like Peptide 1 9 36 Amide
Enzymatic Cleavage Pathways Leading to Glucagon-Like Peptide-1 (9-36) Amide Formation
The generation of Egtftsdvssylegqaakefiawlvkgr is a direct result of the metabolic breakdown of its precursor. This process is primarily mediated by the enzyme Dipeptidyl Peptidase-IV, which is abundant in the body. oup.comwikipedia.org Further degradation of this compound is carried out by other enzymes, including Neutral Endopeptidase 24.11. wikipedia.orgnih.gov
The primary pathway for the formation of this compound involves the enzymatic action of Dipeptidyl Peptidase-IV (DPP-IV). thieme-connect.comwikipedia.org DPP-IV is a serine protease that is widely distributed throughout the body, found on the surface of endothelial cells and in a soluble, circulating form in plasma. oup.comwikipedia.org This enzyme specifically cleaves the first two amino acids (Histidine and Alanine) from the N-terminus of the active Glucagon-Like Peptide-1 (7-36) amide. wikipedia.orgplos.org
This cleavage is a rapid process, contributing to the very short half-life of circulating active GLP-1 (7-36) amide, which is estimated to be only about one to two minutes. oup.comnih.govoup.com The removal of the N-terminal dipeptide results in the formation of GLP-1 (9-36) amide, the peptide with the sequence this compound. rndsystems.commedchemexpress.com Due to its slower clearance compared to the rapid degradation of its precursor, this compound becomes the most abundant form of GLP-1 in the circulation after a meal. oup.comthieme-connect.com While initially considered inactive, some research suggests this metabolite may have its own biological activities, such as acting as an antagonist at the GLP-1 receptor. oup.comrndsystems.comtocris.com
Following its formation, the peptide this compound is subject to further degradation by other proteases, a key one being Neutral Endopeptidase 24.11 (NEP 24.11), also known as neprilysin. wikipedia.orgresearchgate.net NEP 24.11 is a zinc metallopeptidase found in high concentrations in various tissues, particularly the kidneys. wikipedia.orgphysiology.org
Unlike DPP-IV which has a specific action at the N-terminus, NEP 24.11 can cleave the peptide at multiple sites, primarily on the N-terminal side of hydrophobic amino acids. wikipedia.orgresearchgate.net Studies have indicated that NEP 24.11 is responsible for a significant portion of the degradation of GLP-1 related peptides, potentially up to 50%. nih.govresearchgate.net Research in mice has shown that NEP 24.11 extensively cleaves GLP-1 (9-36) amide at several internal positions. researchgate.net This enzymatic action contributes to the clearance of this compound from the circulation. oup.com
Precursor Processing and Post-Translational Modifications Relevant to Glucagon-Like Peptide-1 (9-36) Amide
The ultimate origin of this compound lies in a large precursor molecule called preproglucagon. alpco.com This precursor undergoes a series of modifications, known as post-translational processing, to generate several active peptides, including the direct precursor to this compound. alpco.comresearchgate.net
The gene for preproglucagon is expressed in intestinal enteroendocrine L-cells and in certain neurons. wikipedia.orgfrontiersin.org Within these cells, the initial preproglucagon molecule is cleaved to form proglucagon. alpco.com The subsequent processing of proglucagon is tissue-specific. In the intestinal L-cells and the brain, proglucagon is cleaved by the enzyme Prohormone Convertase 1/3 (PC1/3). frontiersin.orgnih.gov This processing yields several products, including the active forms of Glucagon-Like Peptide-1 (GLP-1). alpco.comnih.gov
The primary active form produced is GLP-1 (7-36) amide, which is the direct precursor to this compound. oup.comalpco.com Another form, GLP-1 (7-37), is also produced but is less abundant. oup.com The generation of the amide form involves an additional enzymatic step where a C-terminal glycine (B1666218) residue is removed and the preceding arginine is amidated. wikipedia.orgplos.org It is this secreted GLP-1 (7-36) amide that is then rapidly cleaved by DPP-IV in the circulation to form this compound. oup.comoup.com
Data Tables
Table 1: Key Enzymes in the Metabolism of this compound and its Precursor
| Enzyme | Full Name | Role | Substrate(s) | Product(s) |
| DPP-IV | Dipeptidyl Peptidase-IV | Formation | GLP-1 (7-36) amide | This compound (GLP-1 (9-36) amide) |
| NEP 24.11 | Neutral Endopeptidase 24.11 | Degradation | GLP-1 (7-36) amide, this compound | Various peptide fragments |
| PC1/3 | Prohormone Convertase 1/3 | Precursor Processing | Proglucagon | GLP-1 (7-36) amide, GLP-1 (7-37), and other peptides |
Molecular Mechanisms and Receptor Interactions of Glucagon Like Peptide 1 9 36 Amide
Characterization of Glucagon-Like Peptide-1 (9-36) Amide as a GLP-1 Receptor Modulator
Glucagon-Like Peptide-1 (9-36) Amide is widely characterized as an antagonist at the canonical human GLP-1 receptor. frontiersin.orgglucagon.com Studies using baby hamster kidney cells expressing the human pancreatic GLP-1 receptor have demonstrated that the binding affinity of GLP-1 (9-36) amide is significantly lower than that of its parent molecule, GLP-1 (7-36) amide, at approximately 0.95%. nih.gov This reduced affinity is coupled with an antagonistic action on adenylyl cyclase activity, contrasting with the agonistic effects of other GLP-1 forms. nih.gov Consequently, GLP-1 (9-36) amide is considered a weak insulinotropic agent, as its primary interaction with the known GLP-1 receptor is to block, rather than activate, the downstream signaling that leads to insulin (B600854) secretion. nih.govglucagon.com
Beyond simple antagonism, evidence suggests that GLP-1 (9-36) amide can act as an allosteric modulator of the GLP-1 receptor. frontiersin.org Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site, thereby altering the receptor's response to the agonist. This mode of action indicates a more nuanced role for GLP-1 (9-36) amide than that of a direct competitive antagonist. Its ability to modulate receptor activity suggests it could influence the physiological effects of the parent GLP-1 (7-36) amide, especially considering that GLP-1 (9-36) amide can be found in vivo at concentrations up to 10-fold higher than its precursor. nih.gov
Alternative or Receptor-Independent Signaling Pathways
A growing body of research indicates that GLP-1 (9-36) amide exerts significant biological effects through pathways that are independent of the canonical GLP-1 receptor. nih.govphysiology.orgphysiology.org These actions are particularly noted in cardiovascular and hepatic tissues. physiology.orgphysiology.org
Studies have demonstrated that GLP-1 (9-36) amide can directly suppress glucose production in isolated mouse hepatocytes, an effect that is independent of both insulin action and the known GLP-1 receptor. nih.gov This suggests direct insulinomimetic actions on hepatic gluconeogenesis. nih.gov The mechanism may involve the Wnt signaling pathway, as it has been proposed that the direct metabolic effects of GLP-1 in the liver could be a GLP-1 receptor-independent event involving Wnt signaling activation. physiology.org The Wnt signaling effector, β-catenin, is a known downstream target for GLP-1 receptor-dependent pathways, but metabolites like GLP-1 (9-36) amide appear to exert beneficial effects in a GLP-1 receptor-independent manner, hinting at an alternative activation route for this pathway. nih.govglucagon.com Furthermore, the downstream metabolite of GLP-1 (9-36) amide, GLP-1 (28-36) amide, has been shown to enter hepatocytes in a GLP-1 receptor-independent manner, target mitochondria, and inhibit gluconeogenesis and oxidative stress. physiology.orgglucagon.com This raises the possibility that the effects of GLP-1 (9-36) amide on hepatic glucose production could be mediated, at least in part, by its own further metabolism. researchgate.net
Cellular and Organ Specific Biological Functions of Glucagon Like Peptide 1 9 36 Amide
Impact on Glucose Homeostasis and Related Metabolic Pathways
While lacking the potent insulin-releasing effects of its parent molecule, GLP-1 (9-36) amide exerts its own subtle yet significant influence on glucose regulation, primarily through actions on the liver.
Influence on Insulin (B600854) Secretion and Assessment of Insulinotropic Effects
GLP-1 (9-36) amide is generally characterized as a weak or non-insulinotropic agent. tocris.comrndsystems.com Unlike GLP-1 (7-36) amide, which potently stimulates insulin secretion from pancreatic beta-cells in a glucose-dependent manner, the (9-36) metabolite does not share this property. jneurosci.org In fact, it is often described as an antagonist at the classical pancreatic GLP-1 receptor. hellobio.comtocris.com Studies in healthy human volunteers have confirmed that infusion of GLP-1 (9-36) amide does not influence insulin or C-peptide concentrations. nih.gov This lack of a direct effect on insulin secretion underscores that its glucoregulatory actions are mediated through different, extrapancreatic pathways.
Extrapancreatic Actions and Broader Physiological Implications
The biological activities of GLP-1 (9-36) amide extend beyond glucose metabolism, with significant preclinical findings in the cardiovascular and central nervous systems.
Role in Appetite Modulation and Energy Homeostasis
The influence of GLP-1 (9-36) amide on appetite and energy balance is an area of ongoing investigation. While its parent molecule, GLP-1 (7-36) amide, has well-established roles in promoting satiety and reducing food intake through central nervous system pathways, the specific contributions of the (9-36) metabolite are still being fully elucidated. Some research points towards its involvement in the complex network regulating energy homeostasis, but its effects are considered distinct from the potent appetite-suppressing actions of GLP-1 receptor agonists.
Investigations into Cardiac-Protective Effects (Preclinical Studies)
Preclinical studies have provided compelling evidence for the cardioprotective effects of GLP-1 (9-36) amide. dovepress.com In models of ischemia-reperfusion injury (damage that occurs when blood flow is restored to tissue after a period of oxygen deprivation), administration of GLP-1 (9-36) amide improved the functional recovery of the heart and reduced the size of the infarct (area of dead tissue). oup.com These protective actions have been observed in both isolated mouse hearts and cultured cardiomyocytes. oup.com Interestingly, these cardioprotective effects appear to be mediated through a signaling pathway that is distinct from the classical GLP-1 receptor, although they can be blocked by the antagonist exendin(9-39). dovepress.comoup.com Further research indicates that GLP-1 (9-36) amide can improve the survival of human aortic endothelial cells subjected to injury. oup.com
Table 1: Summary of Preclinical Cardioprotective Findings for GLP-1 (9-36) amide
| Experimental Model | Observed Effect | Proposed Mechanism |
|---|---|---|
| Isolated Mouse Hearts (Ischemia-Reperfusion) | Improved functional recovery, reduced infarct size. oup.com | Activation of a novel, exendin(9-39)-sensitive signaling pathway. oup.com |
| Cultured Neonatal Mouse Cardiomyocytes | Improved cell viability, reduced enzyme release and caspase activation. oup.com | Increased phosphorylation of ERK1/2 and Akt. oup.com |
Neuroprotective Properties and Central Nervous System Activities
Beyond the heart, GLP-1 (9-36) amide has demonstrated significant potential in the central nervous system. jneurosci.org Research in mouse models of Alzheimer's disease has shown that the peptide can rescue deficits in synaptic plasticity and memory. jneurosci.org Specifically, treatment with GLP-1 (9-36) amide prevented impairments in hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. jneurosci.org Furthermore, it reversed memory defects in these animal models. jneurosci.org At a molecular level, these neuroprotective effects were associated with a reduction in mitochondrial-derived reactive oxygen species and the restoration of key signaling pathways in the hippocampus. jneurosci.org Other studies have shown that chronic administration of GLP-1 (9-36) can enhance hippocampal synaptic plasticity by reducing levels of the potassium channel Kv4.2 and inhibiting the phosphorylation of the translational factor eEF2. nih.govnih.gov
Table 2: Summary of Preclinical Neuroprotective Findings for GLP-1 (9-36) amide
| Experimental Model | Observed Effect | Proposed Molecular Mechanism |
|---|---|---|
| Alzheimer's Disease Model Mice (APP/PS1) | Reversal of spatial and contextual fear memory defects. jneurosci.org | Reduced mitochondrial reactive oxygen species; restored Akt–GSK3β signaling. jneurosci.org |
| Hippocampal Slices (ex vivo) | Prevention of Aβ-induced impairment of long-term potentiation (LTP). jneurosci.org | Not specified |
Regulation of Lymphocyte Proliferation and Maintenance of Peripheral Regulatory T Cells
Emerging research has illuminated a nuanced role for the signaling pathways associated with GLP-1, and by extension its metabolite GLP-1 (9-36) amide, in modulating the adaptive immune system. While initially investigated for its metabolic effects, the GLP-1 receptor (GLP-1R) signaling pathway has been shown to be a key regulator of lymphocyte activity, particularly affecting their proliferation and the homeostasis of crucial immune-suppressive cell populations known as peripheral regulatory T cells (Tregs).
Detailed Research Findings
Studies utilizing murine models have been instrumental in elucidating the immunomodulatory functions of GLP-1R signaling. A pivotal study investigated the impact of the absence of the GLP-1 receptor on immune cell populations and their functions. The findings from this research provide compelling evidence for the selective regulation of lymphocyte proliferation and the maintenance of Tregs.
Activation of the GLP-1 receptor ex vivo did not lead to a direct increase in the proliferation of primary thymocytes, splenocytes, or peripheral lymph node cells. However, the absence of GLP-1R signaling in knockout mice (Glp1r-/-) revealed a more complex regulatory role. Glp1r-/- thymocytes demonstrated a reduced proliferative response (hypoproliferation) when stimulated. In contrast, peripheral lymphocytes from these knockout mice exhibited an exaggerated proliferative response (hyperproliferation) upon mitogenic stimulation. nih.gov
These findings collectively suggest that while acute activation of the GLP-1R may not be a direct mitogen for lymphocytes, the tonic, or baseline, signaling through this receptor is crucial for the proper regulation of lymphocyte proliferation and for the sustenance of a healthy population of peripheral regulatory T cells. The contrasting effects on thymocytes and peripheral lymphocytes point towards a complex, context-dependent role of GLP-1R signaling in T cell development and peripheral immune responses.
| Cell Population | Parameter | Genotype | Observation | Significance |
|---|---|---|---|---|
| Thymocytes | Proliferation | Wild-Type (WT) | Normal Proliferative Response | - |
| Thymocytes | Proliferation | Glp1r-/- | Hypoproliferative Response | Significant |
| Peripheral Lymphocytes | Proliferation | Wild-Type (WT) | Normal Proliferative Response | - |
| Peripheral Lymphocytes | Proliferation | Glp1r-/- | Hyperproliferative Response | Significant |
| Peripheral Regulatory T Cells | Percentage of Total Lymphocytes | Wild-Type (WT) Male | Normal Percentage | - |
| Peripheral Regulatory T Cells | Percentage of Total Lymphocytes | Glp1r-/- Male | Significantly Lower Percentage | Significant |
| CD4+ T Cells | Cell Numbers | Glp1r-/- | No significant difference | Not Significant |
| CD8+ T Cells | Cell Numbers | Glp1r-/- | No significant difference | Not Significant |
| B Cells | Cell Numbers | Glp1r-/- | No significant difference | Not Significant |
Academic Research Methodologies and Approaches for Studying Glucagon Like Peptide 1 9 36 Amide
In vitro Experimental Systems for Peptide Activity Assessment
In vitro systems are fundamental for dissecting the molecular mechanisms of GLP-1 (9-36) amide activity at the cellular level, independent of systemic physiological complexities. These methods allow for precise control of experimental conditions to study receptor interactions, downstream signaling, and metabolic stability.
The interaction of GLP-1 (9-36) amide with cell surface receptors and the subsequent activation of intracellular signaling cascades are primary areas of investigation. While it binds to the classical GLP-1 receptor (GLP-1R) with much lower affinity than its parent molecule, GLP-1 (7-36) amide, its effects are studied using a variety of cell-based assays. nih.govoup.com
Receptor Binding Assays: To quantify the binding affinity of GLP-1 (9-36) amide, researchers use competition binding assays. These are often performed using cell lines engineered to express high levels of a specific receptor, such as the human GLP-1R in Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells. nih.govplos.org In these assays, the cells are incubated with a labeled high-affinity ligand (e.g., radiolabeled [¹²⁵I]GLP-1(7-36)) and increasing concentrations of unlabeled GLP-1 (9-36) amide. The ability of the unlabeled peptide to displace the labeled ligand provides a measure of its binding affinity (Ki) or the concentration required for 50% inhibition (IC50). nih.govresearchgate.net Studies have shown that the affinity of GLP-1 (9-36) amide for the GLP-1R is approximately 100-fold lower than that of the intact peptide. oup.complos.org
Downstream Signaling Pathway Analysis: Upon receptor binding, GLP-1 (9-36) amide can trigger various signaling pathways.
cAMP Assays: The canonical GLP-1R signaling pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). frontiersin.org While GLP-1 (9-36) amide is a very weak partial agonist for cAMP production compared to GLP-1 (7-36), its activity can be measured using sensitive techniques like enzyme-linked immunosorbent assays (ELISA) or fluorescence-based reporters in cell lines like HEK-293 or the rat insulinoma cell line, INS-1E. plos.orgportlandpress.com Some studies show it acts as an antagonist to adenylyl cyclase activity. nih.gov
ERK Phosphorylation: GLP-1 (9-36) amide has been shown to promote the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), a key pathway in cell growth and differentiation. portlandpress.com This is typically assessed using Western blotting with phospho-specific antibodies in cells like vascular smooth muscle cells (VSMCs) or astrocytes. nih.gove-dmj.org
Other Pathways: Research also explores GLP-1 (9-36) amide's influence on other signaling molecules like Protein Kinase B (Akt/PKB) and pathways involving G-protein-coupled inhibitory (Gi/o) proteins. portlandpress.comnih.govnih.gov For instance, in islet alpha cells, its inhibitory effects on glucagon (B607659) secretion have been linked to a pertussis toxin-sensitive Gi/o-dependent mechanism. nih.govbiorxiv.org Furthermore, its anti-inflammatory effects in astrocytes have been connected to the activation of the Insulin-like growth factor 1 (IGF-1) receptor and the downstream PI3K-AKT pathway. nih.gov
| Assay Type | Cell Line | Endpoint Measured | Typical Finding for GLP-1 (9-36) Amide | Reference |
|---|---|---|---|---|
| Receptor Binding | BHK cells expressing human GLP-1R | Binding Affinity (Ki) | Low affinity (~100-fold less than GLP-1(7-36)) | nih.gov |
| cAMP Production | CHO-K1 cells expressing human GLP-1R | cAMP levels | Weak partial agonism or antagonism | plos.org |
| ERK Phosphorylation | Vascular Smooth Muscle Cells (VSMCs) | p-ERK/total ERK ratio | Increased phosphorylation | e-dmj.org |
| Glucagon Secretion | Isolated mouse/human pancreatic islets | Glucagon levels in media | Inhibition of glucagon secretion | nih.gov |
| Cytokine Release | Primary Astrocytes | TNF-α, IL-1β, IL-6 levels | Reduced inflammatory cytokine release | nih.gov |
The metabolic fate of GLP-1 (9-36) amide is a critical determinant of its biological activity and duration of action. The parent molecule, GLP-1 (7-36) amide, is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) to form GLP-1 (9-36) amide. wikipedia.orgnih.gov However, GLP-1 (9-36) amide itself is subject to further enzymatic degradation.
Enzymatic assays are employed to study the kinetics of this degradation. These experiments typically involve incubating synthetic GLP-1 (9-36) amide with specific enzymes, plasma, or cell/tissue homogenates. The primary enzymes studied in relation to its degradation are:
Dipeptidyl Peptidase-4 (DPP-4): While DPP-4 is responsible for the formation of GLP-1 (9-36) amide, further N-terminal cleavage by this or other aminopeptidases is investigated. researchgate.netoup.com
Neutral Endopeptidase (NEP) 24.11: Also known as neprilysin, NEP is a key enzyme responsible for the further breakdown of GLP-1 (9-36) amide. wikipedia.orgresearchgate.net It can cleave the peptide at multiple internal sites. nih.govresearchgate.net
To monitor the degradation process, samples are collected at various time points and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netoup.com These methods separate the intact peptide from its smaller fragments, allowing for the calculation of its metabolic half-life (t½) and the identification of cleavage products. For example, studies using cryopreserved hepatocytes have shown that GLP-1 (9-36) amide is rapidly metabolized, with a half-life of 52 minutes in mouse hepatocytes. researchgate.net Such studies have identified various N-terminal cleavage products, indicating a complex degradation pathway beyond initial NEP action. researchgate.net
In vivo Animal Models for Physiological Investigations
Animal models are indispensable for understanding the integrated physiological and organ-specific effects of GLP-1 (9-36) amide in a living system. Rodent models, such as mice (e.g., C57BL/6, GLP-1R knockout) and rats, are commonly used, as are larger animal models like pigs and dogs for certain cardiovascular and metabolic studies. nih.govnih.govresearchgate.net
Despite being considered non-insulinotropic in many contexts, the role of GLP-1 (9-36) amide in glucose homeostasis is an area of active and sometimes conflicting research. oup.comnih.gov
Glucose and Insulin (B600854) Tolerance Tests: Intravenous or intraperitoneal administration of GLP-1 (9-36) amide is performed in conjunction with a glucose challenge (glucose tolerance test, GTT) to assess its impact on glucose clearance and insulin secretion. oup.comnih.gov Most studies in healthy mice and humans have found that GLP-1 (9-36) amide does not affect insulin secretion or glucose elimination in this context. oup.comnih.gov
Euglycemic Clamps: The hyperinsulinemic-euglycemic clamp is a sophisticated technique used to assess insulin sensitivity and glucose metabolism. Studies using this method have yielded intriguing results. For instance, in obese human subjects, GLP-1 (9-36) amide infusion led to a marked inhibition of hepatic glucose production (HGP), an effect that was only observed in lean subjects when the GLP-1R was blocked. nih.gov In anesthetized pigs, GLP-1 (9-36) amide was also found to promote glucose disappearance through an insulin-independent mechanism. glucagon.com
Hepatocyte Studies: To directly assess effects on the liver, isolated primary hepatocytes are used. Studies on mouse hepatocytes have shown that GLP-1 (9-36) amide can directly suppress stimulated hepatic glucose production, an action not blocked by GLP-1R antagonists. glucagon.com
| Animal Model | Experimental Approach | Key Finding | Reference |
|---|---|---|---|
| Mice (normal and GLP-1R knockout) | Intravenous Glucose Tolerance Test (IV-GTT) | No effect on insulin secretion or glucose elimination. | nih.gov |
| Anesthetized Pigs | Euglycemic Clamp with DPP-4 inhibition | Enhanced insulin-independent glucose clearance. | glucagon.com |
| Conscious Dogs (with dilated cardiomyopathy) | Hyperinsulinemic-euglycemic Clamp | Increased myocardial glucose uptake. | researchgate.netahajournals.org |
| Obese Humans | Euglycemic Clamp | Potent inhibition of hepatic glucose production. | nih.gov |
Research has uncovered significant effects of GLP-1 (9-36) amide on various organs, particularly the cardiovascular system, often acting through pathways independent of the classical GLP-1R. frontiersin.org
Cardiovascular Effects: In animal models of cardiac ischemia-reperfusion injury, administration of GLP-1 (9-36) amide during the reperfusion phase significantly improved functional recovery and reduced infarct size in both wild-type and GLP-1R knockout mice, indicating a GLP-1R-independent mechanism. ahajournals.orgfrontiersin.org It has also been shown to cause vasodilation of mesenteric arteries. ahajournals.org However, in conscious rats, bolus doses had no significant effect on heart rate or blood pressure. nih.gov
Neuroprotective Effects: In the central nervous system, GLP-1 (9-36) amide has demonstrated neuroprotective properties. In mouse models of stroke, it reduced neuroinflammation. nih.gov In models of Alzheimer's disease, it rescued impairments in synaptic plasticity and memory. jneurosci.org It has also been shown to enhance long-term potentiation (LTP), a cellular correlate of memory, in the hippocampus of healthy mice. nih.gov
Anti-inflammatory and Anti-fibrotic Actions: In vitro studies on cardiac cells have shown that GLP-1 (9-36) amide can reduce pro-fibrotic expression in cardiac fibroblasts stimulated with high levels of glucose or palmitate. frontiersin.org
Advanced Analytical and Structural Biology Techniques
To fully understand the function of GLP-1 (9-36) amide, advanced techniques are used to determine its three-dimensional structure and precisely quantify its presence in biological systems.
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly LC-MS/MS, is a powerful tool for both the identification of peptide metabolites and their sensitive quantification in plasma and tissue samples. oup.comchromatographyonline.com This technique has been crucial for confirming the rapid conversion of GLP-1 (7-36) to GLP-1 (9-36) amide in vivo and for tracking its subsequent degradation. oup.comdiabetesjournals.org
Cryo-Electron Microscopy (Cryo-EM): Recent breakthroughs in structural biology have utilized cryo-EM to visualize the interaction of GLP-1 (9-36) amide with its receptor. A landmark study revealed that GLP-1 (9-36) binds to an atypical site on the GLP-1R, distinct from the binding pocket of the parent peptide. biorxiv.orgpdbj.org Further structural studies have shown how a positive allosteric modulator can reposition the bound GLP-1 (9-36) amide to more closely resemble the active conformation of GLP-1 (7-36), thereby enhancing its signaling capacity. biorxiv.orgrcsb.org These structural insights provide a molecular basis for its unique biological activities and open new avenues for therapeutic design.
Mass Spectrometry and Chromatography for Peptide Identification and Quantification
The accurate identification and quantification of Glucagon-Like Peptide-1 (9-36) Amide [GLP-1 (9-36)] in complex biological matrices such as human plasma are critical for studying its metabolism and activity. nih.govbioanalysis-zone.com Due to its low physiological concentrations and similarity to other proglucagon-derived peptides, highly sensitive and selective methods are required. nih.govlcms.cz The combination of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) has become the gold standard for this purpose. lcms.czresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates the peptide from other components in a sample before it enters the mass spectrometer for detection and quantification. researchgate.net Researchers have developed ultrasensitive LC-MS/MS assays capable of measuring endogenous levels of GLP-1 (9-36). nih.govbioanalysis-zone.com These methods often involve an initial immunoaffinity (IA) capture step, where specific antibodies targeting GLP-1 (9-36) are used to isolate the peptide from the plasma. nih.govresearchgate.net This IA-LC-MS/MS approach significantly enhances selectivity and sensitivity, allowing for a lower limit of quantification (LLOQ) as low as 0.49 pmol/L. researchgate.net
The process typically involves:
Sample Preparation: Plasma samples are often collected in tubes containing protease inhibitors to prevent the degradation of the peptide. lcms.cz This is followed by a solid-phase extraction (SPE) or immunoaffinity purification to concentrate the analyte and remove interfering substances. lcms.czresearchgate.net
Chromatographic Separation: The extracted peptide is then injected into a liquid chromatography system, commonly a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. lcms.cz A reversed-phase column (like a C18 column) is typically used, with a gradient of organic solvent (like acetonitrile) in water with an acid modifier (like formic acid) to elute the peptide. lcms.cz
Mass Spectrometric Detection: The eluate from the LC system is ionized, often using a Turbo Spray or electrospray ionization (ESI) source, creating multiple charged ions of the peptide. diabetesjournals.org A triple quadrupole mass spectrometer is then used to selectively monitor specific precursor-to-product ion transitions in a process called selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides high specificity and sensitivity for quantification. lcms.cz The identification of the peptide can be confirmed by collision-induced dissociation (CID) spectra, which show characteristic fragment ions (e.g., y- and b-ions) that match the theoretical fragmentation pattern of the GLP-1 (9-36) sequence. researchgate.net
| Parameter | Description | Example Value/Method | Reference |
|---|---|---|---|
| Instrumentation | Type of LC and MS systems used for analysis. | Microflow LC with Triple Quadrupole MS (e.g., Agilent 1200 HPLC, Applied Biosystems Qtrap 4000) | researchgate.netdiabetesjournals.org |
| Sample Preparation | Initial steps to isolate the peptide from plasma. | Immunoaffinity (IA) capture using specific monoclonal antibodies followed by solid-phase extraction (SPE). | nih.govresearchgate.net |
| Chromatography Column | The stationary phase used for peptide separation. | Reversed-Phase C18 (e.g., Kinetex XB-C18) | lcms.cz |
| Mobile Phase | Solvents used to carry the sample through the column. | Binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. | lcms.cz |
| Ionization Method | Technique used to create ions for MS analysis. | Electrospray Ionization (ESI) / Turbo Spray | diabetesjournals.org |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the peptide that can be reliably measured. | ~0.5 pM (0.49 pmol/L) | researchgate.net |
Computational and Biophysical Methods for Structural Elucidation and Interaction Analysis
Understanding the three-dimensional structure of GLP-1 (9-36) and how it interacts with other molecules is key to deciphering its biological functions, which may be independent of the classical GLP-1 receptor. nih.govfrontiersin.org A combination of computational modeling and biophysical experiments is employed for this purpose.
Computational Methods:
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools used to model the behavior of peptides and their interactions with receptors over time. nih.govbiorxiv.org Recent studies have used MD simulations to investigate how GLP-1 (9-36) binds to the GLP-1 receptor (GLP-1R), particularly in the presence of allosteric modulators. nih.govbiorxiv.org These simulations can reveal stable interactions, conformational changes, and the specific amino acid residues involved in binding. nih.gov For instance, simulations have shown that without a modulating compound, the N-terminus of GLP-1 (9-36) has a disrupted binding within the receptor's transmembrane domain. nih.govbiorxiv.org
Molecular Modeling and Docking: These techniques are used to predict the three-dimensional structure of the peptide and how it might fit into the binding pocket of a receptor. acs.org Studies have modeled the interaction of GLP-1 (9-36) with various receptors, including the glucagon receptor, to explore potential "promiscuous" activation that could explain its glucagon-lowering effects. researchgate.netbiorxiv.org
Biophysical Methods:
Cryo-Electron Microscopy (Cryo-EM): This high-resolution imaging technique has been instrumental in determining the structure of GLP-1 (9-36) bound to its receptor. Recent cryo-EM structures have revealed that GLP-1 (9-36) binds to an atypical site on the GLP-1R, distinct from the binding site of the full-length GLP-1 (7-36). biorxiv.org This structural insight provides a basis for understanding how allosteric modulators can enhance its signaling. biorxiv.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of peptides in different environments. rug.nl The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation (e.g., α-helix, β-sheet, random coil). rug.nl For GLP-1 peptides, CD studies have shown that they tend to adopt a more α-helical structure in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or micelles, which is believed to be important for receptor binding. rug.nlacs.org
Receptor Binding and Functional Assays: To quantify the interaction between GLP-1 (9-36) and its potential receptors, various in vitro assays are used. These include competitive binding assays, which measure the affinity (often expressed as IC50 or Kd) of the peptide for a receptor, and functional assays that measure the downstream signaling response (e.g., cAMP production) upon binding. nih.govresearchgate.net Studies have shown that GLP-1 (9-36) is a weak partial agonist at the GLP-1R, with a significantly reduced affinity and potency compared to the parent peptide. nih.govresearchgate.net However, its effects can be markedly potentiated by positive allosteric modulators. researchgate.net
| Method | Purpose | Key Findings / Application | Reference |
|---|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural determination of the peptide-receptor complex. | Revealed that GLP-1 (9-36) binds to an atypical site on the GLP-1R, different from GLP-1 (7-36). | biorxiv.org |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic movements and interactions of the peptide with its receptor. | Confirmed crucial interactions and structural adjustments involved in allosteric modulation of GLP-1R by GLP-1 (9-36). | nih.govbiorxiv.org |
| Circular Dichroism (CD) Spectroscopy | Analysis of the peptide's secondary structure (e.g., α-helix content). | Used to investigate conformational changes in GLP-1 analogs upon interaction with membrane-mimicking solvents, linking structure to activity. | rug.nlacs.orgresearchgate.net |
| Receptor Functional Assays (cAMP) | Quantifying the biological activity of the peptide at a receptor. | Demonstrated that GLP-1 (9-36) is a weak partial agonist at the GLP-1R, but its activity can be potentiated. | researchgate.net |
| Receptor Binding Assays | Determining the binding affinity of the peptide to a receptor. | Showed GLP-1 (9-36) has a ~94-fold reduced affinity for the GLP-1R compared to full-length GLP-1. | nih.gov |
Future Directions and Emerging Research Avenues for Glucagon Like Peptide 1 9 36 Amide
Elucidation of Novel Biological Roles and Unidentified Signaling Networks
Once dismissed due to its low affinity for the canonical Glucagon-Like Peptide-1 Receptor (GLP-1R) and lack of insulinotropic effects, GLP-1 (9-36) amide is now the subject of intense investigation to uncover its unique biological functions and the signaling pathways it governs. nih.govnih.gov Research is moving beyond its established glucoregulatory properties to explore its impact on various physiological systems. researchgate.net
Emerging evidence strongly points to significant neuroprotective and anti-inflammatory roles for GLP-1 (9-36) amide. nih.gov Studies have shown its potential to rescue synaptic plasticity and memory deficits in models of Alzheimer's disease. jneurosci.org At a molecular level, it has been observed to reduce mitochondrial-derived reactive oxygen species and modulate key signaling pathways involved in neuronal survival, such as Akt–glycogen synthase kinase-3β. jneurosci.org Furthermore, research indicates it can enhance hippocampal long-term potentiation, a key cellular mechanism for learning and memory, by reducing the expression of the potassium channel Kv4.2 and inhibiting the phosphorylation of the eukaryotic elongation factor 2 (eEF2), which suggests a role in modulating dendritic excitability and protein synthesis. nih.gov
In the cardiovascular system, GLP-1 (9-36) amide exhibits direct cardioprotective effects, independent of the known GLP-1R. frontiersin.orgoup.comglucagon.com It has been shown to improve cardiomyocyte viability and reduce infarct size after ischemia-reperfusion injury. frontiersin.orgoup.com These protective actions are mediated through signaling pathways such as PI3K/Akt and ERK1/2. frontiersin.org
A critical area of future research is the identification of novel receptors or signaling complexes for GLP-1 (9-36) amide. While it can be blocked by the GLP-1R antagonist exendin(9-39), its effects are often preserved in the absence of the GLP-1R, suggesting the existence of an alternative receptor. oup.comdovepress.comresearchgate.net Recent cryo-electron microscopy studies have revealed that GLP-1 (9-36) binds to an atypical site on the GLP-1R, distinct from the binding site of the parent molecule GLP-1 (7-36). biorxiv.org Other potential candidates for its receptor include the glucagon (B607659) receptor (GcgR) and the insulin-like growth factor 1 receptor (IGF-1R), through which it may exert some of its effects. nih.gov The elucidation of these unidentified signaling networks is paramount to fully understanding the physiological significance of this peptide.
Table 1: Investigated Biological Effects and Signaling Pathways of GLP-1 (9-36) Amide
| Physiological System | Observed Effect | Potential Signaling Pathway(s) | Reference(s) |
|---|---|---|---|
| Central Nervous System | Neuroprotection, Anti-inflammation, Enhanced synaptic plasticity | Akt-GSK-3β, Reduced Kv4.2 expression, Inhibition of eEF2 phosphorylation | nih.govnih.govjneurosci.org |
| Cardiovascular System | Cardioprotection, Vasodilation, Improved cardiomyocyte viability | PI3K/Akt, ERK1/2, NO-dependent mechanisms | frontiersin.orgoup.comglucagon.com |
| Metabolic System | Inhibition of hepatic glucose production | AMPK activation, Insulin-independent mechanisms | nih.govglucagon.com |
Exploration of Interactions with Other Hormonal Systems and Peptide Families
The biological actions of GLP-1 (9-36) amide are not carried out in isolation. A key future research direction is to map its complex interplay with other hormonal systems and peptide families, which will provide a more integrated understanding of its role in metabolic regulation.
There is emerging evidence of a significant interaction between GLP-1 (9-36) amide and other gut-derived hormones, such as ghrelin and leptin. nih.gov These interactions appear to be crucial for regulating glucose metabolism and food intake, partly through signaling via vagal afferent neurons. nih.gov Understanding how GLP-1 (9-36) amide modulates or is modulated by these hormones could reveal new therapeutic targets for obesity and metabolic syndrome.
The relationship between GLP-1 (9-36) amide and the glucagon/insulin (B600854) axis is another area of active investigation. While it does not stimulate insulin secretion, it has been shown to reduce postprandial glycemia independently of insulin and gastric emptying in humans. researchgate.net It can also suppress hepatic glucose production, an effect that is not blocked by the GLP-1R antagonist exendin(9-39), suggesting a mechanism distinct from that of its parent peptide, GLP-1 (7-36) amide. glucagon.com Further research is needed to delineate the precise mechanisms of these insulin-independent glucoregulatory effects and its interaction with glucagon signaling.
The broader family of glucagon-like peptides, including GLP-2 and oxyntomodulin, also presents a landscape for interaction studies. Investigating potential synergistic or antagonistic effects between GLP-1 (9-36) amide and these related peptides could uncover more nuanced physiological control mechanisms.
Development of Advanced Research Tools and Methodologies for Peptide Studies
Advancing our understanding of GLP-1 (9-36) amide is intrinsically linked to the development and application of sophisticated research tools and methodologies.
Table 2: Methodologies for the Study of GLP-1 (9-36) Amide
| Methodology | Application | Key Findings/Capabilities | Reference(s) |
|---|---|---|---|
| Mass Spectrometry (MS) | Detection and quantification of GLP-1 (9-36) amide and its metabolites. | Confirmed the rapid conversion of GLP-1 (7-36) amide to GLP-1 (9-36) amide in tissues; identification of further downstream metabolites. | oup.comresearchgate.netresearchgate.netresearchgate.net |
| Cryo-Electron Microscopy (Cryo-EM) | Structural analysis of receptor-ligand interactions. | Revealed an atypical binding site for GLP-1 (9-36) on the GLP-1R. | biorxiv.org |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of GLP-1 (9-36) amide from biological samples. | Used in conjunction with immunoassays to specifically measure the peptide and its metabolites. | researchgate.net |
| Immunoassays (ELISA, RIA) | Quantification of peptide levels in plasma and other biological fluids. | Development of specific assays to distinguish between intact GLP-1 and its metabolites. | researchgate.net |
| In Vitro Cell Models | Investigation of cellular mechanisms and signaling pathways. | Use of cryopreserved hepatocytes to study metabolic effects; neuroblastoma cell lines to study neuroprotective actions. | nih.govresearchgate.net |
The use of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for accurately quantifying GLP-1 (9-36) amide and its own metabolites in biological matrices. researchgate.netresearchgate.net These methods have been instrumental in demonstrating the rapid metabolism of this peptide in hepatocytes, yielding a variety of N-terminal cleavage products. researchgate.net
Cryo-electron microscopy has recently provided a structural basis for the unique signaling properties of GLP-1 (9-36) amide by revealing its distinct binding mode to the GLP-1R. biorxiv.org Further structural studies are needed to visualize its interaction with other potential receptors.
The development of highly specific antibodies and novel immunoassays that can differentiate between GLP-1 (9-36) amide and other related peptides is essential for accurate physiological studies. researchgate.net Furthermore, the generation of new research tools, such as fluorescently labeled or radiolabeled versions of the peptide, will facilitate receptor binding and cellular uptake studies.
Potential for Translational Research Applications and Bioactive Peptide Design
The unique biological profile of GLP-1 (9-36) amide presents significant opportunities for translational research and the design of novel therapeutic agents. Its beneficial effects in preclinical models of neurodegenerative and cardiovascular diseases are particularly promising. nih.govfrontiersin.orgjneurosci.org
Given its ability to cross the blood-brain barrier and exert neuroprotective effects, there is considerable interest in developing GLP-1 (9-36) amide-based therapies for conditions like Alzheimer's and Parkinson's disease. nih.govjneurosci.org Its cardioprotective properties also make it a potential candidate for treating ischemic heart disease. frontiersin.orgglucagon.com
A key strategy in translating these findings is the design of more stable and potent analogues of GLP-1 (9-36) amide. Modifications to the peptide sequence, such as amino acid substitutions, can be explored to enhance its resistance to enzymatic degradation while preserving or even enhancing its biological activity. scispace.com
Another innovative approach is the use of small molecule allosteric modulators that can enhance the activity of endogenous GLP-1 (9-36) amide at its receptor. plos.org Studies have shown that certain compounds can markedly increase the efficacy and potency of GLP-1 (9-36) amide for key cellular responses, suggesting that even weakly active metabolites can be therapeutically exploited. plos.org This opens up a new paradigm for drug development, focusing on modulating the activity of endogenous peptides rather than simply replacing them with agonists.
The continued exploration of GLP-1 (9-36) amide and its signaling pathways will undoubtedly pave the way for novel therapeutic strategies for a range of diseases, moving this once-overlooked metabolite into the spotlight of peptide-based drug discovery.
Q & A
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound pharmacology studies?
- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate IC50/EC50 values with 95% confidence intervals. Perform bootstrap resampling to assess model robustness and report goodness-of-fit metrics (R², AIC) .
Data Presentation Guidelines
- Structural Data : Include tables comparing experimental vs. theoretical molecular weights (MS), NMR chemical shifts, and crystallographic resolution metrics.
- Bioactivity Data : Present dose-response curves with error bars (SEM) and statistical significance annotations (p-values).
- Computational Data : Report docking scores (ΔG values), hydrogen bond interactions, and RMSD values for protein-ligand complexes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
